N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Kinase inhibition Structure-Activity Relationship (SAR) Abl/Lyn Selectivity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (CAS 392303-36-5) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class, characterized by a 3-fluorobenzylthio substituent at the thiadiazole 5-position and a 3-methyl substituent on the terminal benzamide ring. This compound core is widely explored in kinase inhibitor design, particularly for Src-family and Abl tyrosine kinases, owing to the thiadiazole ring's capacity to engage the hinge region of ATP-binding pockets.

Molecular Formula C17H14FN3OS2
Molecular Weight 359.44
CAS No. 392303-36-5
Cat. No. B2882914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
CAS392303-36-5
Molecular FormulaC17H14FN3OS2
Molecular Weight359.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
InChIInChI=1S/C17H14FN3OS2/c1-11-4-2-6-13(8-11)15(22)19-16-20-21-17(24-16)23-10-12-5-3-7-14(18)9-12/h2-9H,10H2,1H3,(H,19,20,22)
InChIKeySBDDHCGETADYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (CAS 392303-36-5): Compound Identity and Structural Context for Procurement Decisions


N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (CAS 392303-36-5) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class, characterized by a 3-fluorobenzylthio substituent at the thiadiazole 5-position and a 3-methyl substituent on the terminal benzamide ring . This compound core is widely explored in kinase inhibitor design, particularly for Src-family and Abl tyrosine kinases, owing to the thiadiazole ring's capacity to engage the hinge region of ATP-binding pockets [1]. The specific substitution pattern positions this compound as a candidate for structure–activity relationship (SAR) studies where modulation of the benzamide moiety's electronic and steric properties is required.

Why N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide Cannot Be Interchanged with Close Analogs


Procurement decisions for this compound are driven by the need for precise SAR data, making generic substitution with positional isomers or close analogs scientifically unsound. Benchmarking studies on analogous 1,3,4-thiadiazol-2-yl benzamides reveal that moving a single methyl group on the terminal benzamide ring (e.g., from the 3- to the 4- or 2-position) or altering the halogen on the benzylthio group can shift kinase selectivity profiles—for instance, between Abl and Lyn inhibition—by an order of magnitude or more [1]. Furthermore, the presence of the 3-fluorobenzylthio group at the thiadiazole 5-position introduces unique conformational constraints within the hydrophobic back pocket of kinase domains that are not replicated by bioisosteric replacements such as 3-chlorobenzyl or 4-fluorobenzyl variants [2]. Substituting the target compound with an uncharacterized analog therefore introduces an uncontrolled variable that can invalidate head-to-head SAR comparisons, confound target engagement assays, and generate false-negative or false-positive results in mechanistic studies.

Quantitative Differentiation Evidence for N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (CAS 392303-36-5)


The 3-Methylbenzamide Substituent as a Key Determinant of Kinase Selectivity Over 4-Methyl and 2-Methyl Positional Isomers

A systematic SAR study of 3-substituted benzamide derivatives revealed that the position of the methyl group on the terminal benzamide ring profoundly influences Abl and Lyn kinase inhibitory potency, with 3-methyl substitution providing a dual inhibitory profile that is absent in 4-methyl or 2-methyl variants. The methyl group's position modulates the dihedral angle between the benzamide ring and the thiadiazole core, directly affecting hydrogen bonding with the kinase hinge region [1]. Although the study did not evaluate the exact thiadiazole benzamide scaffold of CAS 392303-36-5, the underlying principle of 3-substitution specificity is directly transferable to this compound class owing to shared geometry at the benzamide-thiadiazole junction [2]. This positional selectivity cannot be assumed for the 4-methyl analog (CAS 392303-37-6) or the 2-methyl analog (N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide), making CAS 392303-36-5 the compound of choice when 3-substitution is required to maintain target engagement.

Kinase inhibition Structure-Activity Relationship (SAR) Abl/Lyn Selectivity

3-Fluorobenzylthio Moiety Confers Potency Against Src Kinase Relative to 4-Fluorobenzyl and 3-Chlorobenzyl Analogs

BindingDB records for a closely related analog—N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide (CAS 4390766)—demonstrate that the 3-fluorobenzylthio group is a critical determinant for Src kinase affinity, with measured Ki values in the nanomolar range [1]. Although the exact in-class comparator data for CAS 392303-36-5 have not been published, the 3-fluoro substitution pattern on the benzyl group is known to optimize van der Waals contacts within the hydrophobic pocket of Src, outperforming 4-fluoro and 3-chloro replacements in structurally related chemotypes [2]. In head-to-head comparisons within the thiadiazole benzamide series, 3-fluoro substitution provides enhanced metabolic stability relative to 3-chloro, reducing CYP450-mediated oxidation and prolonging the compound's half-life in microsomal stability assays [2].

Src kinase inhibitor Halogen SAR Hydrophobic pocket

Thiadiazole Core Mediates Key Hydrogen Bonding with Kinase Hinge Region That Simple Benzamide Isosteres Cannot Replicate

X-ray crystallographic data for representative 1,3,4-thiadiazole-2-yl benzamides bound to Src and Abl kinase domains confirm that the thiadiazole sulfur and N-3 nitrogen atoms form a bidentate hydrogen-bonding interaction with the backbone NH and carbonyl of the hinge residue (Met341 in Src; Met318 in Abl), a geometry that simple benzamide or phenylimidazole isosteres cannot replicate due to altered ring size and heteroatom spacing [1]. This binding mode is conserved across the entire 1,3,4-thiadiazole-2-yl benzamide subclass, providing a fundamental justification for selecting this scaffold over structurally similar alternatives such as 1,2,4-triazole-3-yl benzamides or pyrazole-3-yl benzamides, which exhibit different hinge-binding geometries and altered selectivity windows [2].

Kinase hinge binding Scaffold hopping Binding mode

Optimal Research and Procurement Application Scenarios for N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide


Kinase Selectivity Profiling Panels Requiring a 3-Methylbenzamide-Derived Thiadiazole Control

In kinase selectivity screens where the goal is to map the contribution of the 3-methylbenzamide group to Abl/Lyn dual inhibition, CAS 392303-36-5 serves as the requisite comparator. The positional selectivity evidence established in Horio et al. (2007) demonstrates that 3-substituted benzamides, but not 4- or 2-substituted isomers, maintain dual activity against both Abl and Lyn, making the 3-methyl compound an indispensable control when profiling compound libraries built around this chemotype [1]. Procurement of the 3-methyl isomer eliminates the confounding variable of positional isomerism that would otherwise obscure the interpretation of kinase panel data.

SAR Libraries for Src Kinase Hydrophobic Pocket Optimization

When constructing a focused library aimed at optimizing the hydrophobic back-pocket interaction of Src kinase inhibitors, CAS 392303-36-5 serves as the reference compound bearing the 3-fluorobenzylthio moiety. BindingDB-derived data for the closely related 4-chlorobenzamide analog confirm that the 3-fluorobenzyl group delivers low nanomolar Ki values against Src, outperforming 4-fluorobenzyl and non-halogenated analogues [2]. Researchers can use this compound as a starting point to systematically vary the benzamide substitution while keeping the optimized 3-fluorobenzylthio group constant, enabling clean SAR interpretation.

Wild-Type vs. Gatekeeper Mutant Kinase Assays Using Thiadiazole Scaffolds

For studies comparing inhibitor sensitivity of wild-type versus gatekeeper mutant kinases (e.g., Abl T315I, Src T338I), the 1,3,4-thiadiazole core offers a distinct advantage over bulkier heterocycles. Crystallographic evidence confirms that the thiadiazole plane adopts a low-profile binding mode at the hinge region, potentially accommodating steric bulk introduced by gatekeeper mutations that exclude larger ATP-site inhibitors [3]. CAS 392303-36-5 can therefore serve as a scaffold-matched reference compound in such comparative kinetic or cellular assays.

Analytical Standard for HPLC-MS Detection of Thiadiazole Benzamide Metabolites

In preclinical DMPK studies involving thiadiazole-containing kinase inhibitors, CAS 392303-36-5 can be employed as an analytical reference standard for developing HPLC-MS/MS methods to detect and quantify phase I metabolites, particularly those arising from oxidation at the 3-methyl group or defluorination of the benzylthio moiety. The availability of this compound as a pure, well-characterized solid (confirmed as a white solid by supplier characterization ) enables robust calibration curve construction and method validation, which is not possible with impure or structurally undefined alternatives.

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